molecular formula C13H10N2O2 B7830383 8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid

8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid

Cat. No.: B7830383
M. Wt: 226.23 g/mol
InChI Key: CGKYGXOKRJUZDB-UHFFFAOYSA-N
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Description

8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring. The presence of a carboxylic acid group at the second position and a methyl group at the eighth position further defines its structure. Pyrroloquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be employed, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further modified to obtain the desired pyrroloquinoline derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts, such as montmorillonite K-10, and green solvents like ethanol, is preferred to minimize environmental impact . Additionally, microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of reduced pyrroloquinoline derivatives.

    Substitution: Formation of halogenated pyrroloquinoline derivatives.

Scientific Research Applications

8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the pyrrole ring and methyl group, resulting in different biological activities.

    8-methylquinoline: Lacks the carboxylic acid group, affecting its chemical reactivity and biological properties.

    Pyrrolo[3,2-h]quinoline: Lacks the carboxylic acid and methyl groups, leading to variations in its chemical and biological behavior.

Uniqueness

8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is unique due to its specific structural features, including the fused pyrrole and quinoline rings, the presence of a carboxylic acid group, and a methyl group. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7-2-3-8-4-5-9-6-10(13(16)17)15-12(9)11(8)14-7/h2-6,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKYGXOKRJUZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2NC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C1)C=CC3=C2NC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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